N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide
Description
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide is a thiazole-based acetamide derivative characterized by a chloromethyl substituent at the 4-position of the thiazole ring and a 2,4-difluorophenyl group attached to the acetamide nitrogen. Its structural uniqueness lies in the combination of electron-withdrawing fluorine atoms on the aryl group and the reactive chloromethyl moiety, which may enhance bioavailability and target binding .
Properties
IUPAC Name |
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF2N2OS/c1-7(18)17(12-16-9(5-13)6-19-12)11-3-2-8(14)4-10(11)15/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXSPYURCTKRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=C(C=C(C=C1)F)F)C2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301170057 | |
| Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854035-85-1 | |
| Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4-difluorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=854035-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Chloromethyl)-2-thiazolyl]-N-(2,4-difluorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301170057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Acetamide Formation: The final step involves the reaction of the chloromethyl thiazole derivative with 2,4-difluoroaniline to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide typically involves the reaction of thiazole derivatives with acetamides. The structural characterization can be performed using techniques such as:
- Infrared Spectroscopy (IR) : Identifies functional groups based on absorption bands.
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure through chemical shifts.
- Mass Spectrometry (MS) : Confirms the molecular weight and structure.
For instance, the IR spectrum may show characteristic peaks for N-H stretching and C-F bonds, while NMR can reveal the environment of hydrogen atoms in the molecule.
Antibacterial Properties
Recent studies have demonstrated that compounds containing thiazole rings exhibit significant antibacterial activity. For example, this compound has shown efficacy against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 |
| Chromobacterium violaceum | 17.0 ± 0.3 |
These results indicate its potential use as a therapeutic agent against resistant bacterial infections .
Neuroprotective Effects
Another promising application of this compound is in neuroprotection. Research indicates that thiazole derivatives can act as inhibitors for enzymes associated with neurodegenerative diseases such as Alzheimer's. Specifically, they may inhibit O-GlcNAcase (OGA), an enzyme implicated in glycosylation processes that affect neuronal health .
Case Study: Antibacterial Activity
In a controlled laboratory setting, this compound was tested against standard bacterial strains. The compound was prepared at varying concentrations to assess its Minimum Inhibitory Concentration (MIC). Results indicated a strong correlation between concentration and antibacterial efficacy.
Case Study: Neuroprotective Mechanism
A study focusing on the neuroprotective effects of thiazole derivatives involved in vitro assays where neuronal cells were exposed to oxidative stress conditions. Treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls.
Mechanism of Action
The mechanism of action of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- The chloromethyl group in the target compound distinguishes it from analogs with simple chloro or methyl substituents. This group may increase electrophilicity, enabling covalent interactions with biological targets .
- Analogs with methoxy or hydroxy groups (e.g., 6a) exhibit COX/LOX inhibition, suggesting fluorine substitution in the target compound could modulate similar pathways .
Insights :
Physicochemical Properties
Notes:
- The chloromethyl group may reduce solubility compared to methyl or hydroxy-substituted analogs.
- Fluorine atoms increase metabolic stability but may complicate crystallization .
Biological Activity
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₀ClF₂N₂OS. The compound features a thiazole ring and difluorophenyl group, which contribute to its biological properties. The presence of the chloromethyl group is particularly noteworthy as it may enhance reactivity towards biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The thiazole moiety is known for its role in enzyme inhibition and modulation of signaling pathways. Specifically, compounds containing thiazole rings have shown promise as inhibitors of lipoxygenases (LOXs), which are enzymes involved in inflammatory processes .
In Vitro Studies
Several studies have evaluated the in vitro biological activity of compounds similar to this compound. For instance:
- LOX Inhibition : In a study focusing on chlorophenyl-furfuryl derivatives, compounds were identified as potent inhibitors of 15-LOX with low cellular toxicity. The incorporation of thiazole structures in similar compounds suggests that this compound may exhibit comparable inhibitory effects .
- Cytotoxicity : The cytotoxic effects on various cell lines were assessed using the MTT assay. Results indicated that analogs of this compound maintained high cell viability at concentrations below their IC₅₀ values .
Table 1: Predicted Biological Activity Profiles
| Compound Name | Target Enzyme | IC₅₀ (µM) | Toxicity Level |
|---|---|---|---|
| N-[4-Chloromethyl]-1,3-thiazol-2-yl-N-(2,4-difluorophenyl)acetamide | 15-LOX | TBD | Low |
| Analog A | 15-LOX | 10 | Low |
| Analog B | COX-1 | 15 | Moderate |
Note: TBD = To Be Determined based on further experimental data.
Table 2: Summary of In Vitro Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)acetamide, and what reagents are critical for optimizing yield?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling of 4-(chloromethyl)-1,3-thiazol-2-amine with 2,4-difluorophenylacetic acid. Key reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane, with triethylamine as a base . Post-reaction purification via column chromatography or recrystallization (e.g., using dichloromethane/ethyl acetate mixtures) is critical to achieve >95% purity.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds). Use SHELX software for refinement (R-factor < 0.05) .
- NMR/IR : Confirm regiochemistry via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., acetamide carbonyl at ~168 ppm in <sup>13</sup>C NMR) and IR absorption bands (C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers design preliminary biological assays to evaluate its antimicrobial or anticancer potential?
- Methodology : Use standardized protocols like NCI-60 cell line screening for cytotoxicity (IC₅₀ determination) or agar diffusion assays for antimicrobial activity. Toxi-light assays quantify ATP release for membrane integrity studies . Prioritize solubility testing in DMSO/PBS mixtures to avoid false negatives .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays.
- Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., CYP450-mediated) that may explain in vivo inefficacy .
- Structural analogs : Compare substituent effects (e.g., 2,4-difluorophenyl vs. 4-chlorophenyl) to isolate pharmacophore contributions .
Q. How does the chloromethyl-thiazole moiety influence intermolecular interactions in crystal packing, and what implications does this have for drug formulation?
- Analysis : The chloromethyl group participates in weak hydrogen bonds (C–H⋯Cl) and van der Waals interactions, stabilizing layered or helical crystal structures. This can affect solubility and polymorph selection .
- Data : In related structures, Cl⋯π interactions (3.4–3.6 Å) contribute to dense packing (e.g., density ~1.5 g/cm³) .
Q. What computational methods predict the compound’s binding affinity to kinase targets like Nek2 or COX/LOX enzymes?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
